molecular formula C15H23N3O2S B7157764 N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide

Cat. No.: B7157764
M. Wt: 309.4 g/mol
InChI Key: VARDMHKVXSEKRO-UHFFFAOYSA-N
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Description

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide is a complex organic compound that features a thiophene ring, a piperazine moiety, and an acetamide group

Properties

IUPAC Name

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-10-9-18(11(2)8-17(10)4)15(20)14-6-5-13(21-14)7-16-12(3)19/h5-6,10-11H,7-9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARDMHKVXSEKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C2=CC=C(S2)CNC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity by binding to the active site and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide is unique due to its combination of a thiophene ring, a piperazine moiety, and an acetamide group. This structural arrangement provides a distinct set of chemical properties and potential biological activities that differentiate it from other thiophene-based compounds.

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